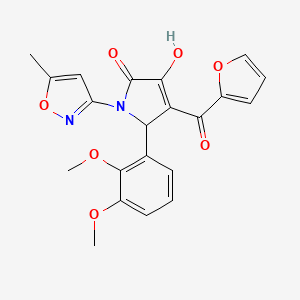![molecular formula C18H18ClN5O2S B12156648 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12156648.png)
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the systematic name 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide , belongs to the class of sulfanyl-substituted triazoles. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:
Method 1: One synthetic route involves the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole with a thiol reagent (e.g., thiourea) to form the sulfanyl-substituted triazole.
Method 2: Alternatively, the compound can be synthesized by reacting 3-chloroacetanilide with 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole.
Reaction Conditions:
- These reactions typically occur under mild conditions, often in organic solvents.
- Catalysts or base-promoted reactions may be employed.
Industrial Production:
- Industrial-scale production methods are not widely documented due to the compound’s specialized nature.
Analyse Chemischer Reaktionen
Reactivity: The compound is likely to undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antifungal properties).
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: May find applications in materials science or catalysis.
Wirkmechanismus
- The exact mechanism remains an active area of research.
Molecular Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways Involved: Further studies are needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinct features compared to other sulfanyl-substituted triazoles.
Similar Compounds:
Eigenschaften
Molekularformel |
C18H18ClN5O2S |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-8-3-5-12(9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-4-6-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI-Schlüssel |
COWGPELUEMUFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12156567.png)
![N-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)picolinamide](/img/structure/B12156571.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12156574.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12156583.png)
![N-[2-(dimethylsulfamoyl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B12156601.png)

![Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12156616.png)
![4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide](/img/structure/B12156620.png)
![4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156626.png)

![N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12156632.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156636.png)
![7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12156641.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12156646.png)
